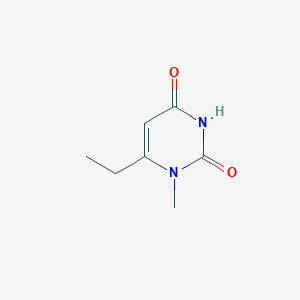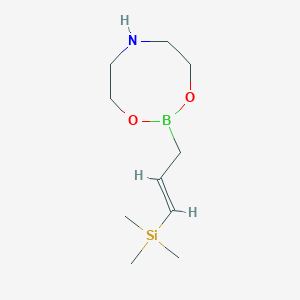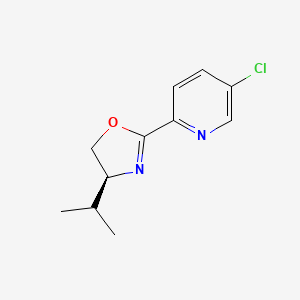
2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Übersicht
Beschreibung
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is a chemical compound with the molecular formula C18H26O8 and a molecular weight of 370.39 g/mol . It is known for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The compound is characterized by its high crystallinity, large specific surface area, and high thermochemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Bis(2-methoxyethoxy)terephthalaldehyde can be synthesized through the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 2,5-dihydroxyterephthalaldehyde . The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction yields the desired product after purification through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-methoxyethoxy)terephthalaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Condensation: Primary amines in the presence of a dehydrating agent like anhydrous sodium sulfate.
Major Products Formed
Oxidation: 2,5-Bis(2-methoxyethoxy)terephthalic acid.
Reduction: 2,5-Bis(2-methoxyethoxy)benzyl alcohol.
Condensation: Schiff bases with various amines.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is utilized in various scientific research applications:
Wirkmechanismus
The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalaldehyde exerts its effects is primarily through its ability to form stable frameworks with metal ions or organic linkers . These frameworks exhibit high stability and specific interactions with target molecules, making them suitable for various applications. The molecular targets and pathways involved include coordination with metal ions and hydrogen bonding with organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar in structure but lacks the ethoxy groups, resulting in different solubility and reactivity properties.
2,5-Bis(2-methoxyethoxy)benzaldehyde: Similar but with only one aldehyde group, affecting its ability to form extended frameworks.
Uniqueness
2,5-Bis(2-methoxyethoxy)terephthalaldehyde is unique due to its dual aldehyde groups and extended ethoxy chains, which enhance its solubility and reactivity in forming stable frameworks . This makes it particularly valuable in the synthesis of MOFs and COFs with high surface areas and stability .
Eigenschaften
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWISUXODOGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)
![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)

![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)

![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)

![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
![6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
